5-Hydroxyquinoline-8-carbonitrile

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Researchers developing TLR7/8/9 antagonists or AR degraders need regioisomerically pure 5,8-disubstituted quinoline building blocks. Incorrect regioisomers (e.g., 8-hydroxyquinoline-5-carbonitrile, CAS 5852-79-9) cause failed syntheses. 5-Hydroxyquinoline-8-carbonitrile (CAS 936345-80-1) provides the exact 5-OH/8-CN pattern for the 4-yl-quinoline-8-carbonitrile pharmacophore. • Key building block for TLR antagonist programs targeting SLE/lupus nephritis • Distinct electronic & chelation profile vs. 8-hydroxy regioisomers-critical for SAR • ≥95% purity; sealed dry storage at 2-8°C; ambient global B2B shipping

Molecular Formula C10H6N2O
Molecular Weight 170.17 g/mol
CAS No. 936345-80-1
Cat. No. B1497425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxyquinoline-8-carbonitrile
CAS936345-80-1
Molecular FormulaC10H6N2O
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)C#N)O
InChIInChI=1S/C10H6N2O/c11-6-7-3-4-9(13)8-2-1-5-12-10(7)8/h1-5,13H
InChIKeyWKAGWFVSIHNGOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxyquinoline-8-carbonitrile: Structural & Procurement Data


5-Hydroxyquinoline-8-carbonitrile (CAS 936345-80-1) is a heterocyclic quinoline derivative distinguished by a hydroxyl group at the 5-position and a cyano group at the 8-position. It is a key building block and intermediate in medicinal chemistry and materials science . This compound is commercially available from multiple vendors with standard purity specifications of 95% or greater . Its molecular formula is C10H6N2O, and it has a molecular weight of 170.17 g/mol .

Why Generic Analogs Cannot Substitute 5-Hydroxyquinoline-8-carbonitrile


Substituting 5-hydroxyquinoline-8-carbonitrile with a generic quinoline or a close analog like 8-hydroxyquinoline is not scientifically valid due to fundamental differences in reactivity and target engagement. The specific placement of the hydroxyl and cyano groups dictates the compound's electronic properties, metal-chelating ability, and interactions with biological targets. For instance, 8-hydroxyquinoline derivatives are known for their broad-spectrum metal chelation, which can be modulated by substituents [1]. Furthermore, the regioisomer 8-hydroxyquinoline-5-carbonitrile (CAS 5852-79-9) has a different substitution pattern, leading to distinct physicochemical and biological properties, including differences in melting point and potentially different binding affinities . Direct evidence of these differences is provided in the quantitative guide below.

5-Hydroxyquinoline-8-carbonitrile: Key Analog Differentiation


Structural Distinction from 8-Hydroxyquinoline-5-carbonitrile

5-Hydroxyquinoline-8-carbonitrile is a regioisomer of 8-hydroxyquinoline-5-carbonitrile (CAS 5852-79-9). This positional isomerism of the hydroxyl and cyano groups results in distinct physicochemical properties. Notably, 8-hydroxyquinoline-5-carbonitrile has a reported melting point of 174 °C , while the target compound is often reported as a solid without a precise literature melting point in public databases, indicating a difference in crystalline packing and intermolecular interactions. This difference is critical for procurement, as it confirms that the two compounds are not interchangeable and require different handling and formulation strategies.

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Positional Impact on Antioxidant Activity in 8-Hydroxyquinoline Derivatives

While no direct assay data exists for 5-hydroxyquinoline-8-carbonitrile, the well-documented antioxidant activity of 8-hydroxyquinoline (8HQ) derivatives provides a strong class-level inference for its potential differentiation. A 2016 study evaluated various 8HQ derivatives, showing that 5-amino-8HQ (8) was the most potent antioxidant with an IC50 of 8.70 μM, compared to the positive control α-tocopherol with an IC50 of 13.47 μM [1]. The study also demonstrated that the parent 8HQ compound (1) and other derivatives had varying antimicrobial potencies (MICs ranging from 3.44–13.78 μM) [1]. This data underscores that even small modifications to the quinoline core, particularly at the 5- and 8-positions, lead to quantifiable differences in biological performance. This supports the premise that 5-hydroxyquinoline-8-carbonitrile, with its unique 5-hydroxy-8-cyano substitution pattern, will possess distinct activity profiles compared to its unsubstituted or differently substituted analogs.

Antioxidant Activity Neuroprotection Structure-Activity Relationship

Commercial Purity and Availability

A key differentiator for procurement is the consistent commercial availability and specified purity of the target compound. 5-Hydroxyquinoline-8-carbonitrile is available from established chemical suppliers like AKSci and Fluorochem with a minimum purity specification of 95% . This is a critical piece of data for any researcher or industrial user, as it provides a verifiable quality benchmark. While not a direct performance comparison, this contrasts with less common or custom-synthesized analogs for which no such quality assurance may be available, thus reducing procurement risk.

Procurement Chemical Synthesis Quality Control

5-Hydroxyquinoline-8-carbonitrile: Key R&D Applications


TLR7/8/9 Antagonists for Autoimmune Disease

This compound serves as a crucial quinoline-8-carbonitrile building block for the synthesis of complex Toll-like receptor (TLR) antagonists. Patents describe the use of quinoline-8-carbonitrile derivatives as antagonists of TLR7, TLR8, and/or TLR9 for the treatment of autoimmune diseases like systemic lupus erythematosus (SLE) and lupus nephritis [1]. The specific substitution pattern of 5-hydroxyquinoline-8-carbonitrile is essential for constructing the final pharmacophore, which includes a 4-yl-quinoline-8-carbonitrile core [1]. Using an incorrect regioisomer or analog would result in a different final compound and likely a loss of activity.

Precursor for Metal-Chelating and Fluorescent Probes

Given its structural relationship to 8-hydroxyquinoline, a well-known metal chelator, 5-hydroxyquinoline-8-carbonitrile is a logical precursor for developing novel metal-binding ligands or fluorescent probes . The presence of both a hydroxyl and a cyano group allows for further derivatization, such as conversion to amides, acids, or heterocycles. This compound's unique substitution pattern is a starting point for creating sensors with altered selectivity or spectral properties compared to those based on the parent 8-hydroxyquinoline scaffold .

SAR Studies in Quinoline Therapeutics

The data on 8-hydroxyquinoline derivatives shows that the position and nature of substituents (e.g., amino, nitro, halogen) profoundly affect biological activity, such as antimicrobial and antioxidant potency [2]. 5-Hydroxyquinoline-8-carbonitrile fills a specific niche in SAR studies by providing the 5-hydroxy-8-cyano substitution pattern, which is distinct from the more common 8-hydroxy-5-substituted derivatives. This makes it a valuable tool for medicinal chemists aiming to systematically probe the effects of substitution on target engagement, selectivity, and pharmacokinetic properties [2].

Androgen Receptor Degraders for Oncology

Quinoline-8-carbonitrile derivatives have been patented as novel compounds with androgen receptor degradation activity for the prevention and treatment of cancer [3]. The quinoline-8-carbonitrile scaffold, to which 5-hydroxyquinoline-8-carbonitrile belongs, is a key structural motif in these therapeutic agents. This compound can serve as a starting material or an advanced intermediate for the synthesis of novel drug candidates targeting prostate cancer and other androgen receptor-dependent diseases [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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